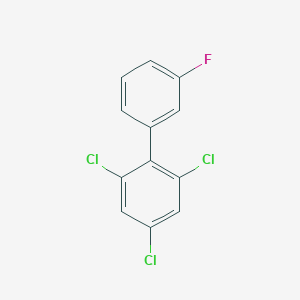

3'-Fluoro-2,4,6-trichlorobiphenyl

Descripción general

Descripción

3'-Fluoro-2,4,6-trichlorobiphenyl is a halogenated biphenyl compound characterized by the presence of fluorine and chlorine atoms on the biphenyl ring structure. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their persistence in the environment and potential health risks.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Fluoro-2,4,6-trichlorobiphenyl typically involves the electrophilic aromatic substitution reaction of biphenyl with chlorine and fluorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include high temperatures and controlled atmospheric conditions to ensure the selective placement of halogen atoms on the biphenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors with continuous monitoring of temperature and pressure. The process involves the use of halogenating agents and catalysts to achieve high yields and purity. The compound is then purified through distillation and crystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions: 3'-Fluoro-2,4,6-trichlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Substitution: Halogen exchange reactions with other halogens or nucleophilic substitution reactions with various nucleophiles.

Major Products Formed:

Oxidation: Formation of biphenylquinones or other oxidized derivatives.

Reduction: Production of partially or fully reduced biphenyl derivatives.

Substitution: Generation of various halogenated biphenyls or other substituted biphenyl compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Environmental Monitoring

- Detection of PCBs : 3'-Fluoro-2,4,6-trichlorobiphenyl is utilized as a standard in gas chromatography-mass spectrometry (GC-MS) for detecting and quantifying PCBs in environmental samples such as soil and water. Its unique fluorine substitution enhances sensitivity and selectivity in analytical methods .

- Bioaccumulation Studies : Research has shown that fluorinated PCBs can provide insights into the bioaccumulation processes in aquatic organisms, aiding in the assessment of environmental risks associated with PCB contamination .

2. Toxicological Studies

- Mechanism of Action : Studies indicate that this compound can disrupt endocrine functions by mimicking thyroid hormones. This disruption has been linked to various health issues in wildlife and humans .

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies certain PCBs as possibly carcinogenic to humans. Research involving this compound contributes to understanding the carcinogenic mechanisms of PCBs .

3. Metabolic Pathway Analysis

- Stable Isotope Labeling : The compound's stable isotope labeling allows researchers to trace metabolic pathways in biological systems. This application is crucial for understanding how PCBs are metabolized and their effects on health .

Data Tables

Case Studies

Case Study 1: Environmental Impact Assessment

A study conducted on sediment samples from contaminated sites utilized this compound as a reference compound. The results indicated significant levels of bioaccumulation in local fish species, highlighting the environmental persistence of PCBs and their derivatives.

Case Study 2: Human Health Risk Evaluation

Research involving human serum samples demonstrated that exposure to this compound correlates with increased levels of inflammatory markers. This suggests that exposure may contribute to chronic health conditions such as cardiovascular diseases .

Mecanismo De Acción

The mechanism by which 3'-Fluoro-2,4,6-trichlorobiphenyl exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to receptors and enzymes, leading to alterations in cellular processes. The specific molecular targets and pathways depend on the biological system and the concentration of the compound.

Comparación Con Compuestos Similares

2,4,6-Trichlorobiphenyl

3-Fluorobiphenyl

2,4,6-Tribromobiphenyl

3-Bromobiphenyl

Actividad Biológica

3'-Fluoro-2,4,6-trichlorobiphenyl (FPCB) is a monofluorinated analogue of polychlorinated biphenyls (PCBs), which are synthetic organic compounds known for their environmental persistence and potential toxicological effects. This article explores the biological activity of FPCB, focusing on its mechanisms of action, toxicity profiles, and implications for human health and the environment.

Chemical Structure and Properties

This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the biphenyl structure. The molecular formula is C12H7Cl3F, and it exhibits significant hydrophobicity, contributing to its bioaccumulation in biological systems.

Mechanisms of Biological Activity

FPCB's biological activity is primarily attributed to its interaction with various cellular pathways:

- Endocrine Disruption : Like many PCBs, FPCB has been implicated in endocrine disruption. Studies indicate that it may interact with estrogen receptors, potentially leading to altered hormonal functions in exposed organisms .

- Cytotoxicity : Research has demonstrated that FPCB can induce cytotoxic effects in various cell lines. For instance, exposure to FPCB resulted in increased oxidative stress markers and apoptosis in human liver cells .

- Neurotoxicity : Evidence suggests that FPCB may affect neurodevelopment. Animal studies have shown alterations in behavior and neurochemical changes following exposure during critical developmental windows .

Toxicological Profile

The toxicological assessment of FPCB reveals several concerning effects:

Acute Toxicity

FPCB exhibits high acute toxicity to aquatic organisms. It has been classified as very toxic to aquatic life (GHS Classification: Aquatic Acute 1) due to its potential to cause immediate harm upon exposure .

Chronic Effects

Chronic exposure studies indicate that prolonged contact with FPCB can lead to organ damage, particularly in the liver and kidneys. In rodent models, significant histopathological changes were observed after long-term dietary exposure .

Case Studies

- Environmental Impact Study : A study conducted on the effects of PCBs in a contaminated river ecosystem revealed that FPCB contributed to a decline in fish populations due to reproductive and developmental issues linked to endocrine disruption .

- Human Health Surveillance : A nested case-control study found associations between serum levels of PCBs, including FPCB, and increased risk of thyroid cancer among exposed populations. This highlights the need for ongoing monitoring of PCB-related health outcomes .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and toxicity of this compound:

Propiedades

IUPAC Name |

1,3,5-trichloro-2-(3-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3F/c13-8-5-10(14)12(11(15)6-8)7-2-1-3-9(16)4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVKGYDTPQUVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698674 | |

| Record name | 2,4,6-Trichloro-3'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876009-91-5 | |

| Record name | 2,4,6-Trichloro-3'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.